2,8-Dibromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
Description
2,8-Dibromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is a halogenated dihydronaphthalenone derivative featuring a bicyclic core with bromine substituents at positions 2 and 8, a fluorine atom at position 2, and a methoxy group at position 5.
Properties
Molecular Formula |
C11H9Br2FO2 |
|---|---|
Molecular Weight |
351.99 g/mol |
IUPAC Name |
2,8-dibromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C11H9Br2FO2/c1-16-7-4-6-2-3-11(13,14)10(15)9(6)8(12)5-7/h4-5H,2-3H2,1H3 |
InChI Key |
QYWFCPQOYCACBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)C(=O)C(CC2)(F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Halogenation Patterns: The target compound’s dual bromine atoms at positions 2 and 8 distinguish it from analogs like the mono-brominated compound in . Bromine’s electron-withdrawing effects may enhance electrophilic reactivity, while fluorine’s small size and high electronegativity could improve metabolic stability .
Methoxy Group : The 6-OCH₃ group in the target compound contrasts with the benzylidene or alkyl substituents in analogs . Methoxy groups typically enhance solubility in polar solvents and may modulate binding interactions in biological systems.
Physicochemical and Structural Characterization
- Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of dihydronaphthalenones, as seen in studies of related compounds . The target compound’s halogen and methoxy substituents may influence crystal packing and intermolecular interactions.
- Stability: Bromine and fluorine substituents likely enhance thermal and oxidative stability compared to non-halogenated analogs like 6-isopropyl-4,4-dimethyl derivatives .
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